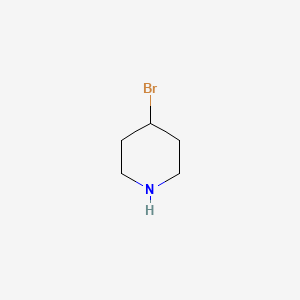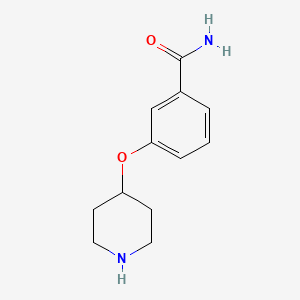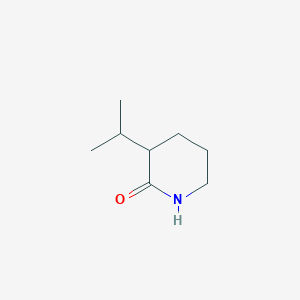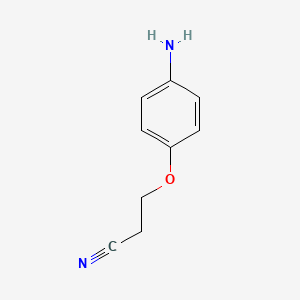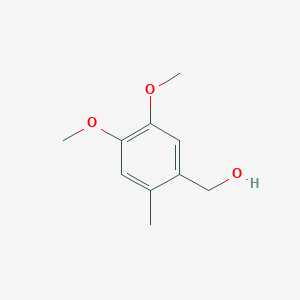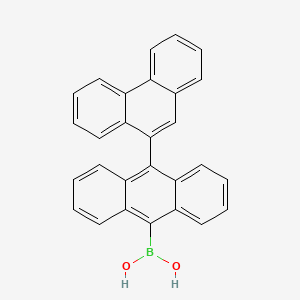
7-Methyl-1H-indol-5-amine
概要
説明
7-Methyl-1H-indol-5-amine is a chemical compound with the CAS Number: 90868-09-0 . It has a molecular weight of 146.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.19 .科学的研究の応用
Synthesis and Structural Evaluation
One study focused on the synthesis and crystal structures of substituted indoles, demonstrating their potential in constructing complex molecules through Diels-Alder cycloaddition, followed by cyclization and derivatization processes. These molecules exhibit interesting hydrogen bonding and π-interactions, indicating their utility in materials science and molecular engineering (Kukuljan, Kranjc, & Perdih, 2016).
Anion Binding Properties
Research into the binding properties of amide-based anion receptors derived from indole-7-amine revealed that replacing aniline with indolamine enhances anion binding significantly. This suggests applications in sensor technology and environmental monitoring, where efficient anion detection is critical (Zieliński, Dydio, & Jurczak, 2008).
Anticancer Activity
Another study synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, showing significant antiproliferative activity towards breast cancer cell lines. This indicates the potential of such derivatives in developing anticancer therapies (Fawzy et al., 2018).
Alzheimer's Disease Treatment
Indole-based amines and amides were evaluated as multipotent cholinesterase/monoamine oxidase inhibitors for treating Alzheimer's disease. The findings suggest that these compounds could offer a promising approach to developing new treatments for neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Antimicrobial and Antioxidant Activities
A series of indole derivatives demonstrated promising antimicrobial and antioxidant activities, highlighting their potential in addressing infectious diseases and oxidative stress-related conditions (Saundane, Verma, & Katkar, 2013).
Safety and Hazards
作用機序
Target of Action
Indole derivatives, including 7-Methyl-1H-indol-5-amine, are known to interact with a variety of biological targets. These compounds have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need to be investigated further.
特性
IUPAC Name |
7-methyl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYKDIVTQIGVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312028 | |
| Record name | 7-Methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90868-09-0 | |
| Record name | 7-Methyl-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

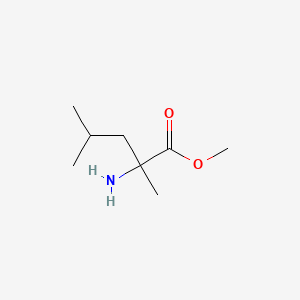
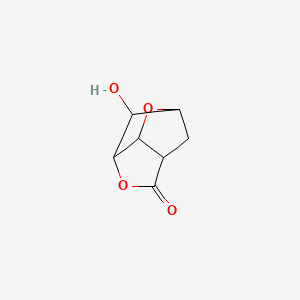

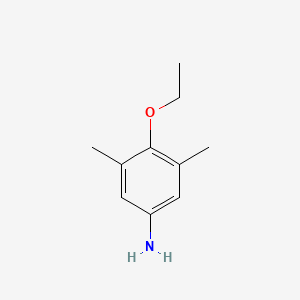

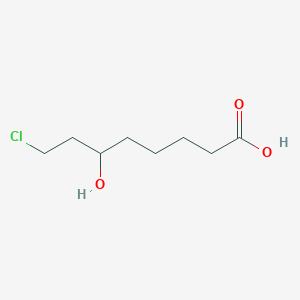
![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)

